molecular formula C23H21BrN4O5 B215998 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215998
M. Wt: 513.3 g/mol
InChI Key: HOZRVKJJBKARRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have unique properties that make it an attractive candidate for further study. In

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been studied in vitro and in vivo. The compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its unique properties and potential applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects. However, the limitations of using this compound in lab experiments include its moderate yield and high cost. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more efficient synthesis methods to increase yield and reduce cost.
3. Testing the compound in animal models of other diseases, such as diabetes and cardiovascular disease.
4. Development of analogs with improved properties and potential therapeutic applications.
5. Clinical trials to evaluate the safety and efficacy of the compound in humans.
In conclusion, 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound with potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been synthesized using a multi-step process and has been studied in vitro and in vivo for its biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, testing in animal models of other diseases, and clinical trials in humans.

Synthesis Methods

The synthesis of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The starting materials are commercially available and include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, 2,5-dimethoxybenzaldehyde, malononitrile, and ammonium acetate. The synthesis involves a series of reactions including Knoevenagel condensation, cyclization, and amination. The final product is obtained in moderate yield and high purity.

Scientific Research Applications

The compound 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C23H21BrN4O5

Molecular Weight

513.3 g/mol

IUPAC Name

6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21BrN4O5/c1-4-32-17-8-11(7-15(24)21(17)29)18-14(10-25)22(26)33-23-19(18)20(27-28-23)13-9-12(30-2)5-6-16(13)31-3/h5-9,18,29H,4,26H2,1-3H3,(H,27,28)

InChI Key

HOZRVKJJBKARRY-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(C=CC(=C4)OC)OC)N)C#N)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(C=CC(=C4)OC)OC)N)C#N)Br)O

Origin of Product

United States

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